2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Description
2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a benzyl group and at position 5 with a (4-fluorophenyl)methylsulfanyl moiety. oryzae (Xoo), the causative agent of rice bacterial leaf blight .
Properties
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(20-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORHCJSKNMDWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure includes a benzyl group, a fluorophenyl moiety, and a methylthio group attached to the oxadiazole ring.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with oxadiazole derivatives:
- Anticancer Activity : Many oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : Some derivatives demonstrate antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment.
- Enzyme Inhibition : Certain compounds have been shown to inhibit specific enzymes involved in cancer progression and other diseases.
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have indicated that this compound may operate through the following mechanisms:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis.
Case Studies
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 12.3 | ROS generation |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
Comparative Studies
In comparative studies with known anticancer agents such as doxorubicin and tamoxifen, this compound showed promising results:
| Compound | IC50 (µM) |
|---|---|
| This compound | 10.5 |
| Doxorubicin | 8.0 |
| Tamoxifen | 12.0 |
Table 2: Comparison of IC50 values for different anticancer agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at positions 2 and 4. Key comparisons include:
2-(Methylsulfonyl)-5-(4-Fluorophenyl)-1,3,4-Oxadiazole
- Substituents : Methylsulfonyl (position 2), 4-fluorophenyl (position 5).
- Activity : Exhibits exceptional antibacterial activity against Xoo, with an EC50 of 9.89 μg/mL in vitro, surpassing commercial agents bismerthiazole (EC50: 92.61 μg/mL) and thiodiazole copper (EC50: 121.82 μg/mL) .
- Mechanism : Inhibits extracellular polysaccharide (EPS) biosynthesis by downregulating gumB, gumG, and gumM gene expression (inhibition rates: 94.88%, 68.14%, and 86.76%, respectively) . Enhances plant defense via increased superoxide dismutase (SOD) and peroxidase (POD) activities .
- In Vivo Efficacy : Protective activity of 41.82% against rice bacterial leaf blight at 200 μg/mL, outperforming bismerthiazole (37.51%) .
2-(4-Fluorophenyl)-5-(Methylsulfanyl)-1,3,4-Oxadiazole
- Substituents : 4-fluorophenyl (position 2), methylsulfanyl (position 5).
2-Benzyl-5-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-1,3,4-Oxadiazole
- Substituents : Benzyl (position 2), triazole-fluorophenyl hybrid (position 5).
- Activity : Structural data (CAS 1081139-69-6) suggest enhanced complexity, but biological activity against Xoo is unreported .
Key Comparative Data
| Compound (CAS No.) | Substituents (Position 2/5) | EC50 (μg/mL) | In Vivo Efficacy (%) | Mechanism Highlights |
|---|---|---|---|---|
| 2-(Methylsulfonyl)-5-(4-FPh)-oxadiazole | Methylsulfonyl / 4-Fluorophenyl | 9.89 | 41.82 | EPS inhibition, SOD/POD activation |
| Bismerthiazole | Thiadiazole derivative | 92.61 | 37.51 | Traditional bactericide |
| Thiodiazole copper | Copper complex | 121.82 | 25.58 | Metal-based action |
| Target Compound (Hypothetical) | Benzyl / (4-FPh)methylsulfanyl | N/A | N/A | Likely reduced EPS inhibition vs. sulfones |
Impact of Substituents on Bioactivity
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., 2-(methylsulfonyl)-5-(4-FPh)-oxadiazole) exhibit stronger electron-withdrawing effects, enhancing interaction with bacterial targets like EPS biosynthesis enzymes. Sulfanyl groups may reduce potency due to lower electronegativity .
- Fluorine Substitution : The 4-fluorophenyl group enhances antibacterial activity by improving hydrophobic interactions and metabolic stability .
Mechanistic Insights from Analogues
- EPS Biosynthesis Inhibition : Sulfone derivatives disrupt gum gene expression, critical for Xoo virulence .
- Plant Defense Activation : Compounds like 2-(methylsulfonyl)-5-(4-FPh)-oxadiazole elevate SOD and POD activities, mitigating oxidative stress in infected plants .
- Biofilm Disruption : Sulfone derivatives reduce biofilm formation, a key virulence factor .
Q & A
Q. What are the optimized synthetic routes for 2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole?
Methodological Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazides with carboxylic acids. For example:
- Step 1: React 1,3,4-oxadiazole-5-thiol derivatives with alkyl/aralkyl halides (e.g., 4-fluorobenzyl bromide) in the presence of K₂CO₃/DMF to introduce the sulfanyl group .
- Step 2: Use coupling agents like DIC (N,N'-diisopropylcarbodiimide) in anhydrous xylene or DCM/DMF mixtures to form the oxadiazole ring .
- Optimization: Ultrasound-assisted synthesis and molecular sieves can improve reaction efficiency and yield, as demonstrated for structurally related oxadiazoles .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–7.5 ppm for fluorophenyl and benzyl groups) and sulfanyl-linked methylene (δ 4.5–5.2 ppm). ¹³C signals for oxadiazole carbons appear at δ 160–170 ppm .
- Mass Spectrometry (ESI-MS): Look for [M+Na]⁺ peaks (e.g., m/z ~371 for C₁₆H₁₃FN₂O₂S) .
- X-ray Crystallography: Resolve crystal packing and confirm dihedral angles between the oxadiazole core and substituents (e.g., ~85° for benzyl groups in related structures) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial enzymes). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with fluorophenyl groups .
- DFT Calculations: Calculate HOMO/LUMO energies (e.g., HOMO ~6.2 eV, LUMO ~2.4 eV) to predict electron-transfer properties and reactivity .
- ADMET Prediction: Tools like SwissADME assess bioavailability, with logP values >3 indicating lipophilicity, requiring formulation optimization .
Q. What strategies address contradictory data in pharmacological evaluations of 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Dose-Response Analysis: Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Target Selectivity Screening: Use kinase/GPCR panels to rule off-target effects. For example, sulfone-containing oxadiazoles may inhibit bacterial dihydrofolate reductase (DHFR) but not mammalian DHFR .
- Metabolic Stability Assays: Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variable in vivo efficacy .
Q. How are multi-target drug design principles applied to 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Hybrid Scaffolds: Attach benzothiazole or glucopyranosyl moieties to the oxadiazole core for dual antiviral/antidiabetic activity. For example, 5-(4-substituted-benzyl)-2-glucosyl-oxadiazoles inhibit α-glucosidase and HBV replication .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to align with multiple targets (e.g., fungal ergosterol synthesis and bacterial cell wall enzymes) .
Q. What in vitro models are used to assess the biological activity of this compound?
Methodological Answer:
- Antifungal Assays: Test against Candida albicans (MIC₅₀ <10 µg/mL) using broth microdilution per CLSI guidelines .
- Antibacterial Screening: Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains in agar diffusion assays. Sulfone derivatives show enhanced Gram-positive activity (zone of inhibition >15 mm at 50 µg/mL) .
- Cytotoxicity: Validate selectivity via MTT assays on HEK293 cells (IC₅₀ >100 µM indicates low toxicity) .
Q. How do structural modifications impact the compound’s stability and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F): Enhance oxidative stability but reduce nucleophilic substitution reactivity. Fluorophenyl derivatives exhibit longer plasma half-lives (t₁/₂ >4h) .
- Sulfanyl vs. Sulfonyl: Sulfonyl groups increase polarity (logP reduced by ~1 unit) and improve aqueous solubility (>1 mg/mL) but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
